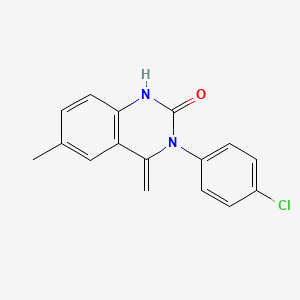

3-(4-CHLOROPHENYL)-6-METHYL-4-METHYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-2-ONE

Description

3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound featuring a tetrahydroquinazolinone core with a 4-chlorophenyl group at position 3, a methyl substituent at position 6, and a methylidene moiety at position 4. Quinazolinones are pharmacologically significant scaffolds, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The methylidene group introduces conformational rigidity, while the 4-chlorophenyl substituent may enhance lipophilicity and bioactivity. Structural characterization of such compounds typically employs X-ray crystallography (using software like SHELX and ORTEP ) and hydrogen bonding analysis (via graph set theory ).

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-3-8-15-14(9-10)11(2)19(16(20)18-15)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDXUPRGXXIDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 4-chlorobenzaldehyde with 2-amino-3-methyl-1,4-dihydroquinazolin-4-one under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Structure and Composition

- IUPAC Name : 3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one

- Molecular Formula : C16H14ClN2O

- Molecular Weight : 288.75 g/mol

Medicinal Chemistry

3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one has been investigated for various medicinal properties:

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. Its mechanism may involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects, possibly through the modulation of inflammatory pathways and cytokine production.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways that are overactive in certain diseases. This property is valuable in drug design for conditions such as diabetes and cancer.

Receptor Modulation

3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one interacts with various receptors, potentially modulating their activity to elicit therapeutic effects.

Uniqueness of 3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one

This compound's unique quinazolinone core structure contributes to its specific biological activities and chemical reactivity compared to other compounds.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with varying concentrations of the compound over 48 hours.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one can be contextualized against related heterocyclic derivatives:

Structural Features

- Functional Groups : The 2-one group in the target compound contrasts with the thioxo group in the pyrimidine derivative , which may alter hydrogen-bonding capacity and metabolic stability.

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: While direct crystallographic data are unavailable in the provided evidence, analogous quinazolinones are analyzed using SHELX for refinement and ORTEP for visualization. The methylidene group likely reduces ring puckering (cf. Cremer-Pople coordinates ), promoting planar conformations.

- Triazole-Thione Derivative : Exhibits N–H···O, N–H···S, and O–H···S hydrogen bonds forming a hexameric assembly.

Electronic and Physicochemical Properties

- Solubility : The carboxylate ester in the pyrimidine analog increases hydrophilicity compared to the target compound’s ketone group.

Research Findings and Implications

- Structural Rigidity : The methylidene group in the target compound restricts conformational flexibility, which may improve target selectivity compared to more flexible analogs like the pyrimidine derivative .

- Hydrogen-Bonding Networks : While the triazole-thione derivative forms complex hexamers, the target compound’s simpler hydrogen-bonding motifs could facilitate crystallographic reproducibility .

- Biological Potential: Chlorophenyl-substituted heterocycles often exhibit enhanced bioactivity; the target compound’s combination of aromaticity and substituent placement merits further pharmacological evaluation.

Biological Activity

Overview

3-(4-Chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure, which is known for its diverse pharmacological properties. Research has indicated its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 284.75 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-chlorophenyl)-6-methyl-4-methylidene-1H-quinazolin-2-one |

| Molecular Formula | C16H14ClN2O |

| Molecular Weight | 284.75 g/mol |

The biological activity of 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity and leading to significant biological effects. For example:

- Enzyme Inhibition : It may inhibit certain kinases involved in cancer progression.

- Receptor Modulation : The compound might interact with receptors that play a role in inflammation and pain pathways.

Anticancer Activity

Research has demonstrated that compounds similar to 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have shown that this class of compounds can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown promising activity against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have indicated that the minimum inhibitory concentrations (MICs) for these bacteria are comparable to established antibiotics such as ampicillin, suggesting a potential role in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential utility in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazolinone derivatives:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 3-(4-chlorophenyl)-6-methyl-4-methylidene-1,2,3,4-tetrahydroquinazolin-2-one exhibited significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms.

- Antimicrobial Testing : Research conducted by Science.gov found that compounds within the same structural family displayed moderate-to-good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Mechanisms : A study highlighted the ability of similar compounds to reduce inflammation markers in animal models of arthritis, suggesting a pathway for therapeutic application in chronic inflammatory conditions.

Q & A

Basic Research Question

- Purity : Employ HPLC (≥95% purity threshold) and melting point analysis .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and methylidene (C=C, ~1600 cm) groups .

How can X-ray crystallography resolve structural ambiguities in this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

Q. Example Table :

| Parameter | Value |

|---|---|

| Space Group | P21 (monoclinic) |

| Unit Cell Volume | 1046.80 ų |

| R-factor | 0.034 |

| Resolution | 0.84 Å |

How to address conflicting thermal stability data from DSC and TGA?

Advanced Research Question

Discrepancies between differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) often arise from decomposition pathways:

- DSC : Identifies endothermic (melting) or exothermic (decomposition) events.

- TGA : Quantifies mass loss under controlled heating.

Resolution Strategy :- Perform coupled DSC-TGA to correlate thermal events with mass changes.

- Use inert atmospheres (N or Ar) to suppress oxidative degradation .

What methodologies elucidate hydrogen bonding networks and crystal packing?

Advanced Research Question

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···S) using Etter’s rules to map supramolecular motifs .

- Software Tools : Mercury (CCDC) for visualizing packing diagrams and calculating intermolecular distances.

Example : In related quinazolinones, N–H···O bonds form R_2$$^2(8) motifs, stabilizing layered structures .

How to resolve inconsistencies between crystallographic and spectroscopic data?

Advanced Research Question

- Cross-Validation : Compare NMR-derived torsion angles with SCXRD results.

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., puckering in tetrahydroquinazoline rings) .

- Computational Support : Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to model equilibrium geometries .

What are common side reactions during synthesis, and how are they mitigated?

Basic Research Question

- Oxidation of Methylidene : Use inert atmospheres (N) to prevent C=C bond oxidation.

- Ring-Opening : Avoid excess acid/base to preserve the tetrahydroquinazoline core .

- Byproduct Removal : Silica gel chromatography with ethyl acetate gradients for purification .

How can structural modifications be correlated with biological activity?

Advanced Research Question

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methyl groups).

- Assays :

- Enzyme Inhibition : Kinase or protease assays to identify targets.

- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa) .

Example Modification : Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity, potentially improving target binding .

What computational methods complement experimental data in mechanism studies?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predict binding modes with biological targets (e.g., kinases).

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability .

- QM/MM Calculations : Model reaction pathways (e.g., cyclocondensation transition states) .

How are reaction mechanisms for heterocyclic ring formation validated?

Advanced Research Question

- Isotopic Labeling : Use N-labeled anilines to trace nitrogen incorporation into the quinazoline ring.

- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR .

- Theoretical Validation : Compare calculated (DFT) and experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.